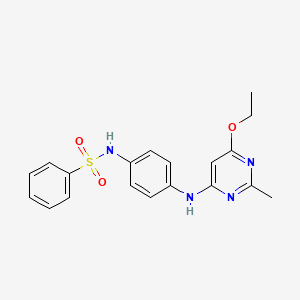

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with ethoxy and methyl groups at the 6- and 2-positions, respectively. The compound’s structure includes a benzenesulfonamide moiety linked via an amino group to the pyrimidine ring. This design is typical of molecules targeting enzymes such as carbonic anhydrases or kinases, where the sulfonamide group acts as a zinc-binding motif or a hydrogen-bond donor/acceptor .

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-3-26-19-13-18(20-14(2)21-19)22-15-9-11-16(12-10-15)23-27(24,25)17-7-5-4-6-8-17/h4-13,23H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYHHNRDUHEDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound features a sulfonamide group , a pyrimidine derivative , and an aniline moiety . This unique combination suggests potential interactions with various biological targets, contributing to its pharmacological properties. The structural complexity may enhance its potency and selectivity compared to simpler analogs like sulfanilamide or trimethoprim.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The compound may disrupt critical biochemical pathways, leading to therapeutic effects such as:

- Antibacterial activity : The sulfonamide component suggests a mechanism similar to that of traditional sulfa drugs, inhibiting bacterial folate synthesis.

- Anticancer properties : Preliminary studies indicate potential interactions with cancer cell signaling pathways, although detailed mechanisms remain under investigation.

Antimicrobial Properties

Research has shown that compounds with a similar structure exhibit notable antimicrobial activities. For instance, studies on related pyrimidine derivatives reveal:

| Compound Type | MIC (μM) | Activity Description |

|---|---|---|

| Sulfanilamide | 15.625–62.5 | Antibacterial against Gram-positive bacteria |

| Trimethoprim | 0.5–2 | Broad-spectrum antibacterial |

| N-(4-aminoaryl) | 1–10 | Selective against specific bacterial strains |

The data indicates that this compound may also possess similar antibacterial properties .

Case Studies

- Inhibition of Biofilm Formation : In vitro studies demonstrated that related compounds significantly inhibited biofilm formation in Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating chronic infections associated with biofilms .

- Cancer Cell Line Studies : Initial screenings against various cancer cell lines indicated that the compound could inhibit cell proliferation, warranting further exploration into its anticancer mechanisms .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Pyrimidine Ring : Functionalization with ethoxy and methyl groups.

- Formation of the Amino Linkage : Reaction with an aniline derivative.

The compound can undergo various chemical reactions, including:

- Reduction : Using agents like sodium borohydride.

- Substitution : Participating in nucleophilic or electrophilic substitution reactions.

These synthetic routes are optimized for yield and purity, often employing high-throughput screening methods.

Comparison with Similar Compounds

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide (CAS: 946304-23-0)

- Structural Difference : Fluorine atoms at the 2- and 4-positions of the benzenesulfonamide ring (vs. unsubstituted benzene in the target compound).

- The molecular weight (420.4 g/mol) and logP value are likely higher than the non-fluorinated analog, influencing pharmacokinetics .

7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Structural Difference : Incorporation of a pyrrolo[2,3-d]pyrimidine core and cyclopentyl group (vs. simple pyrimidine in the target compound).

- The cyclopentyl group may improve lipophilicity, favoring blood-brain barrier penetration. However, the synthesis yield (31.8%) is relatively low, indicating synthetic challenges .

Variations in the Sulfonamide-Linker Region

N-(Pyrimidin-2-yl)-4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide

- Structural Difference: Replacement of the pyrimidine ring with a benzo[4,5]thieno[2,3-d]pyrimidine scaffold.

- Impact: The sulfur atom in the thieno-pyrimidine system may improve π-π stacking interactions with aromatic residues in enzyme active sites. This compound’s rigidified structure could enhance selectivity for cancer-related kinases .

N-[4-({4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide

- Structural Difference: Addition of a 4-methoxyphenylamino group and isopropyl substituent on the benzene ring.

Anticancer Activity

- Pyrazole-Sulfonamide Hybrids: Compounds like 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (2–8) show potent activity against colon cancer cells (IC₅₀ < 10 µM). Their pyrazole moiety facilitates apoptosis induction via caspase-3 activation, a mechanism that the target compound may share due to structural similarities .

- Fezatisib (CAS: 936091-26-8): A JAK2 inhibitor with a benzenesulfonamide-pyrimidine backbone. Its pyrrolidine-ethoxy substituent enhances solubility and target binding, achieving nanomolar potency. This highlights the importance of optimizing substituents for kinase selectivity .

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors: Analogs like 2-((6-methylpyridin-2-yl)amino)-N-(4-sulfamoylphenyl)acetamide exhibit Ki values < 100 nM for CA isoforms. The target compound’s ethoxy group may mimic such inhibitory profiles by interacting with conserved active-site residues .

Q & A

Basic: What are the recommended analytical methods to confirm the structural integrity and purity of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?

Answer:

Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify the connectivity of the pyrimidine, ethoxy, methyl, and sulfonamide groups. Infrared (IR) spectroscopy can identify functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H stretches. Purity assessment should combine high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and mass spectrometry (MS) for molecular ion validation. For intermediates, thin-layer chromatography (TLC) with silica gel plates and UV visualization is critical for monitoring reaction progress .

Basic: What synthetic routes and reaction conditions are optimal for preparing this compound?

Answer:

A multi-step synthesis is typical:

Pyrimidine Core Formation : Condensation of 6-ethoxy-2-methylpyrimidin-4-amine with 4-nitrophenylbenzenesulfonamide under Buchwald-Hartwig coupling conditions (Pd catalysts, ligands like Xantphos, 80–100°C).

Reductive Amination : Reduce the nitro group to an amine using H₂/Pd-C or Na₂S₂O₄ in ethanol/water.

Sulfonamide Coupling : React the amine intermediate with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base (0–5°C to room temperature).

Key Conditions : Strict anhydrous conditions for Pd-mediated steps, pH control during reductions, and TLC monitoring after each step .

Advanced: How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from pharmacokinetic (PK) variability (e.g., poor bioavailability, metabolic instability). To resolve:

- PK/PD Modeling : Measure plasma concentration-time profiles in rodents to calculate AUC and half-life.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes.

- Combination Therapy : Pair with adjuvants (e.g., CYP450 inhibitors) to enhance efficacy. For example, radiation co-administration amplified anticancer activity in thienopyrimidine/sulfonamide hybrids .

Advanced: What computational strategies are effective for designing analogues of this compound to enhance target selectivity?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, tubulin). Prioritize substituents that improve hydrophobic interactions (e.g., trifluoromethyl groups) or hydrogen bonding (e.g., pyrimidine-NH) .

- Structure-Activity Relationship (SAR) : Systematically modify the ethoxy group (e.g., replace with cyclopropylmethoxy) or the methyl group (e.g., fluorinated analogs).

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed analogues. For instance, rigidifying the sulfonamide linker reduced off-target effects in related compounds .

Advanced: How should researchers evaluate the potential off-target effects of this compound in biological assays?

Answer:

- Pan-Assay Interference Compounds (PAINS) Filters : Screen for redox-active or aggregating motifs (e.g., polyaromatic sulfonamides) using tools like SwissADME.

- Selectivity Profiling : Test against a panel of 50+ kinases/pharmacologically relevant targets (Eurofins Cerep).

- Cytotoxicity Counter-Screens : Use non-cancerous cell lines (e.g., HEK293) to distinguish targeted vs. general toxicity. For example, sulfonamide hybrids showed IC50 values >100 μM in healthy cells vs. 15–26 μM in HEPG2 .

Basic: What are the critical quality control parameters during large-scale synthesis of this compound?

Answer:

- Intermediate Purity : Ensure >95% purity for all intermediates via HPLC.

- Residual Solvent Analysis : Gas chromatography (GC) to detect traces of DCM, THF, or DMF (ICH Q3C limits).

- Heavy Metal Testing : Inductively coupled plasma (ICP-MS) for Pd catalyst residues (<10 ppm).

- Crystallization Control : Optimize solvent polarity (e.g., ethanol/water mixtures) to avoid polymorphic variations .

Advanced: How can researchers integrate spectroscopic data to resolve structural ambiguities in related derivatives?

Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and confirm aryl-sulfonamide connectivity.

- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., para vs. meta substitution) via single-crystal analysis. For example, crystal structures of analogous sulfonamides confirmed planar pyrimidine-aryl geometries .

- Dynamic NMR : Study rotational barriers in sulfonamide bonds (ΔG‡) to assess conformational flexibility .

Advanced: What strategies mitigate metabolic instability in sulfonamide-based compounds like this one?

Answer:

- Deuterium Incorporation : Replace labile C-H bonds (e.g., methyl groups) with C-D to slow CYP450 oxidation.

- Bioisosteric Replacement : Swap the ethoxy group with a trifluoromethoxy (-OCF₃) moiety to resist hydrolysis.

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues. These approaches improved metabolic half-life in pyrazole-sulfonamide hybrids .

Basic: What are the key considerations for stability studies of this compound under various storage conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products (e.g., sulfonic acid formation).

- Long-Term Stability : Store at -20°C in amber vials under nitrogen. Monitor via HPLC every 3 months for 24 months.

- pH Stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal conditions .

Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations with this compound?

Answer:

- Combinatorial Libraries : Screen against 1,000+ FDA-approved drugs in a 384-well format (e.g., MTT assays).

- Synergy Scoring : Calculate combination indices (CI) via Chou-Talalay method. For example, radiation synergized with sulfonamide-thienopyrimidine hybrids, reducing IC50 by 40% .

- Transcriptomic Profiling : Use RNA-seq to identify pathways upregulated in resistant clones, then target with secondary agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.